1-{4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-(3-methylphenyl)ethan-1-one 1-{4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-(3-methylphenyl)ethan-1-one
Brand Name: Vulcanchem
CAS No.: 946285-35-4
VCID: VC11942381
InChI: InChI=1S/C24H25N7O2/c1-17-4-3-5-18(14-17)15-21(32)29-10-12-30(13-11-29)23-22-24(26-16-25-23)31(28-27-22)19-6-8-20(33-2)9-7-19/h3-9,14,16H,10-13,15H2,1-2H3
SMILES: CC1=CC(=CC=C1)CC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)OC
Molecular Formula: C24H25N7O2
Molecular Weight: 443.5 g/mol

1-{4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-(3-methylphenyl)ethan-1-one

CAS No.: 946285-35-4

Cat. No.: VC11942381

Molecular Formula: C24H25N7O2

Molecular Weight: 443.5 g/mol

* For research use only. Not for human or veterinary use.

1-{4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-(3-methylphenyl)ethan-1-one - 946285-35-4

CAS No. 946285-35-4
Molecular Formula C24H25N7O2
Molecular Weight 443.5 g/mol
IUPAC Name 1-[4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-(3-methylphenyl)ethanone
Standard InChI InChI=1S/C24H25N7O2/c1-17-4-3-5-18(14-17)15-21(32)29-10-12-30(13-11-29)23-22-24(26-16-25-23)31(28-27-22)19-6-8-20(33-2)9-7-19/h3-9,14,16H,10-13,15H2,1-2H3
Standard InChI Key XYBGCHROGSMFSK-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)CC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)OC
Canonical SMILES CC1=CC(=CC=C1)CC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)OC

Chemical Identity and Structural Features

Molecular Formula and Weight

The compound has a molecular formula of C₂₄H₂₅N₇O₂ and a molecular weight of 443.5 g/mol . Its IUPAC name reflects its triazolo[4,5-d]pyrimidine core substituted with a 4-methoxyphenyl group at position 3, a piperazine ring at position 7, and a 3-methylphenylacetyl group at the piperazine nitrogen .

Structural Characterization

  • SMILES Notation:
    CC1=CC(=CC=C1)CC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)OC .

  • InChI Key:
    XYBGCHROGSMFSK-UHFFFAOYSA-N .

  • XLogP3: 3, indicating moderate lipophilicity .

  • Hydrogen Bond Acceptors: 7, contributing to its solubility and binding interactions .

Crystallographic and Spectroscopic Data

While crystallographic data for this specific compound are unavailable, related triazolo[4,5-d]pyrimidine derivatives exhibit planar triazole-pyrimidine fused rings with substituents influencing π-π stacking and hydrogen bonding . Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are standard for confirming structure .

Synthesis and Derivative Design

Synthetic Routes

The synthesis of triazolo[4,5-d]pyrimidine derivatives typically involves multi-step reactions:

  • Core Formation: Cyclization of 4,6-dihydroxy-2-mercaptopyrimidine precursors to form the triazolo[4,5-d]pyrimidine scaffold .

  • Substitution: Reaction of chlorinated intermediates with amines (e.g., piperazine) under alkaline conditions (e.g., triethylamine in ethanol) .

  • Functionalization: Introduction of aryl ketone groups via nucleophilic acyl substitution or Friedel-Crafts acylation .

For this compound, the piperazine and 3-methylphenylacetyl groups are likely introduced in later stages, as seen in analogous syntheses .

Physicochemical and Pharmacokinetic Properties

Key Computed Properties

PropertyValueMethod/Source
Molecular Weight443.5 g/molPubChem
XLogP33PubChem
Topological Polar SA89.3 ŲPubChem
Rotatable Bonds5PubChem
Hydrogen Bond Acceptors7PubChem

Solubility and Stability

  • Solubility: Moderate solubility in dimethylformamide (DMF) and ethanol, limited in aqueous buffers due to lipophilicity .

  • Stability: Stable under inert storage conditions; susceptible to hydrolysis in acidic/basic environments .

Biological Activity and Mechanisms

Lysine Demethylase 1 (LSD1) Modulation Triazolo[4,5-d]pyrimidines with hydrazone moieties (e.g., compound 43) induce apoptosis in MGC-803 cells by:

  • Mitochondrial Pathway Activation: ↓ Bcl-2, ↑ Bax/Bak, caspase-9/3 activation .

  • Reactive Oxygen Species (ROS) Generation: Oxidative stress triggers DNA damage .

Selectivity and Toxicity

  • Cancer vs. Normal Cells: Selectivity indices (SI) >10 for compounds like 34 (IC₅₀ = 26.25 nM in PC3 vs. 56.17 μM in GES-1) .

  • Cytotoxicity: Low toxicity in non-cancerous VERO and Het-1A cells .

Pharmacological Applications

Epigenetic Therapy

LSD1 inhibitors (e.g., compound 27, IC₅₀ = 0.564 μM) reverse aberrant histone methylation, suppressing tumor migration and proliferation .

Comparative Analysis of Analogues

CompoundTargetIC₅₀/EC₅₀Selectivity IndexKey Structural Features
This CompoundUSP28/LSD1?PendingPending3-MePh acetyl, 4-OMePh triazolo
Compound 19 USP280.85 μM>502-Thiopyridine substitution
Compound 27 LSD10.56 μM>100 (vs. MAO-A/B)Flexible alkylamine side chain
Compound 34 EGFR26.25 nM20Hydrazone moiety

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator